(Z)-ethyl 3-(2-methoxy-2-oxoethyl)-2-((5-nitrothiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
The compound (Z)-ethyl 3-(2-methoxy-2-oxoethyl)-2-((5-nitrothiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a heterocyclic molecule featuring a benzo[d]thiazole core substituted with a nitrothiophene-carbonylimino group, a methoxy-oxoethyl side chain, and an ethyl carboxylate moiety.
The structural complexity of this compound arises from its fused thiazole-thiophene system and electron-withdrawing substituents (e.g., nitro, carbonyl), which may influence reactivity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
ethyl 3-(2-methoxy-2-oxoethyl)-2-(5-nitrothiophene-2-carbonyl)imino-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O7S2/c1-3-28-17(24)10-4-5-11-13(8-10)30-18(20(11)9-15(22)27-2)19-16(23)12-6-7-14(29-12)21(25)26/h4-8H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOCRYIRNILOFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(S3)[N+](=O)[O-])S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 3-(2-methoxy-2-oxoethyl)-2-((5-nitrothiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant data and research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that are known to influence its biological activity:
- Benzo[d]thiazole core : Known for various biological activities including antimicrobial effects.
- Nitrothiophene moiety : Often associated with enhanced pharmacological properties.
- Methoxy and carbonyl groups : These contribute to the compound's reactivity and potential interactions with biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds similar to this compound. For instance, derivatives with thiazole and thiophene rings have shown significant activity against various bacterial strains.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.008 | Staphylococcus aureus |
| Compound B | 0.03 | Escherichia coli |
| Compound C | 0.06 | Streptococcus pneumoniae |
These values indicate that the compound may exhibit similar or improved antibacterial properties compared to established antibiotics .
Antifungal Activity
The antifungal activity of related compounds has also been documented. Research indicates that thiazole derivatives can inhibit fungal growth effectively:
| Compound | Inhibition Zone (mm) | Fungal Strain |
|---|---|---|
| Compound D | 15 | Candida albicans |
| Compound E | 12 | Aspergillus niger |
These findings suggest that this compound may possess significant antifungal properties .
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Studies on similar thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines:
These results indicate that the compound could be a candidate for further development in cancer therapeutics.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets such as enzymes involved in DNA replication or protein synthesis, leading to cell death in pathogenic organisms and cancer cells.
Case Studies
- Antibacterial Study : A recent study evaluated the effectiveness of thiazole-based compounds against resistant strains of bacteria. The findings indicated that certain derivatives exhibited a lower frequency of resistance compared to traditional antibiotics, suggesting a promising avenue for treatment .
- Anticancer Research : In vitro studies on MDA-MB-231 cells showed that treatment with related thiazole compounds led to significant apoptosis, indicating their potential as anticancer agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Core Diversity : The target compound’s benzo[d]thiazole core distinguishes it from benzo[b]thiophene (6o) and thiazolo-pyrimidine (10) derivatives. This core may enhance π-π stacking interactions in biological targets compared to less aromatic systems .
Bioactivity and Therapeutic Potential
Table 2: Reported Bioactivities of Analogous Compounds
Key Observations :
- Nitro Group Relevance : The 5-nitrothiophene moiety in the target compound aligns with ’s findings on ferroptosis inducers (FINs), where nitro groups may enhance reactive oxygen species (ROS) generation, selectively targeting cancer cells .
- Therapeutic Selectivity : Analogous compounds (e.g., 40) demonstrate specificity in biological systems, suggesting the target compound’s nitro and carbonyl groups could enable selective interactions with cancer-associated proteins .
Physicochemical Properties
- Solubility: The ethyl carboxylate and methoxy groups likely improve aqueous solubility compared to non-polar analogs (e.g., 7a–b), though the nitro group may reduce it slightly .
- Stability : The Z-configuration and conjugated system may confer photostability, whereas the nitro group could predispose the compound to reduction under acidic conditions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (Z)-ethyl 3-(2-methoxy-2-oxoethyl)-2-((5-nitrothiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as:
- Step 1 : Formation of the thiazole core via Hantzsch-type reactions using α-halocarbonyl compounds and thiourea derivatives under reflux conditions (e.g., ethanol at 80°C for 6–12 hours) .
- Step 2 : Introduction of the 5-nitrothiophene-2-carbonyl imino group via condensation reactions with activated carbonyl intermediates. Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical to avoid side products .
- Step 3 : Final esterification or alkylation to install the ethyl and methoxy-oxoethyl groups. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and Z/E isomerism (e.g., coupling constants for imino groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What functional groups in this compound are most reactive, and how do they influence chemical behavior?
- Key Functional Groups :
- 5-Nitrothiophene-2-carbonyl imino group : Electrophilic due to the nitro group; participates in nucleophilic aromatic substitution (e.g., with amines or thiols) .
- Ethyl ester and methoxy-oxoethyl groups : Hydrolytically sensitive under basic conditions; stability studies in PBS (pH 7.4) are advised .
- Dihydrobenzo[d]thiazole core : Acts as a hydrogen-bond acceptor, influencing solubility and biological interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?
- Analytical Approach :
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., nitro vs. methoxy groups) on cytotoxicity using in vitro assays (e.g., MTT on cancer cell lines) .
- Meta-Analysis : Cross-reference data from analogs like ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene] derivatives to identify trends in bioactivity .
- Reproducibility Checks : Validate synthesis protocols and assay conditions (e.g., cell line selection, incubation time) to address variability .
Q. What computational strategies can predict the electronic and steric effects of substituents on this compound’s reactivity?
- Computational Methods :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., kinases) to guide rational design .
- Docking Studies : Use AutoDock Vina to assess binding affinity to enzymes like cyclooxygenase-2 (COX-2) for anti-inflammatory potential .
Q. What experimental challenges arise in characterizing the Z/E isomerism of the imino group, and how can they be addressed?
- Experimental Solutions :
- NMR Analysis : Utilize NOESY to distinguish Z/E configurations based on spatial proximity of protons .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry (e.g., as in Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene] analogs) .
- Chromatographic Separation : Optimize chiral HPLC conditions (e.g., Chiralpak AD-H column) to isolate isomers for individual bioactivity testing .
Q. How do solvent polarity and temperature influence the stability of the dihydrobenzo[d]thiazole core during reactions?
- Stability Studies :
- Accelerated Degradation Tests : Monitor decomposition rates in polar aprotic (DMF) vs. protic (MeOH) solvents at 25°C and 40°C using LC-MS .
- Kinetic Profiling : Determine activation energy () for hydrolysis of the ester group under acidic/basic conditions .
Research Design & Data Analysis
Q. How should researchers design experiments to evaluate the compound’s potential as a kinase inhibitor?
- Protocol Design :
- In Vitro Kinase Assays : Use ADP-Glo™ Kinase Assay with recombinant kinases (e.g., EGFR or MAPK) at varying concentrations (1–100 µM) .
- Cellular Validation : Measure phosphorylation inhibition in HEK293T cells transfected with kinase reporters via Western blot .
- Selectivity Screening : Test against a kinase panel (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity studies?
- Data Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
